molecular formula C16H17Cl2N B2740678 (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride CAS No. 2230803-45-7

(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride

Cat. No.: B2740678
CAS No.: 2230803-45-7
M. Wt: 294.22
InChI Key: SERYHQPIIQYBJR-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a functionalized amine derivative featuring a cyclopropane ring substituted with a phenyl group and a 4-chlorophenyl moiety. Such compounds are frequently explored as central nervous system (CNS) agents, particularly as GABA transporter inhibitors with analgesic properties, as seen in .

Properties

IUPAC Name

(4-chlorophenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN.ClH/c17-13-8-6-12(7-9-13)16(18)15-10-14(15)11-4-2-1-3-5-11;/h1-9,14-16H,10,18H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERYHQPIIQYBJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(C2=CC=C(C=C2)Cl)N)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride typically involves the reaction of 4-chlorobenzyl chloride with 2-phenylcyclopropylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Core Structure Key Applications Reference ID
(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine HCl ~265 (estimated) Cyclopropane CNS agents, analgesia
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl 261.17 Thiazole Antimicrobial
(2-(4-Fluorophenyl)cyclopropyl)methanamine HCl ~225 (estimated) Cyclopropane CNS agents (modified PK)
Sibutramine HCl Monohydrate 334.30 Cyclobutane Appetite suppression
N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine ~257 (estimated) Benzimidazole Agricultural inhibitors

Research Findings and Implications

  • Pharmacological Activity: Cyclopropane-containing analogs (e.g., ) show promise in CNS disorders due to rigid structures enhancing receptor binding . In contrast, thiazole and benzimidazole derivatives prioritize non-CNS applications .
  • Synthetic Accessibility : Cyclopropane synthesis (e.g., via [2+1] cycloadditions) may require specialized reagents, whereas thiazole formation is more straightforward but yields less rigid scaffolds .

Biological Activity

(4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound is structurally related to various psychoactive agents and has been studied for its interactions with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and antipsychotic activity.

Chemical Structure

The chemical structure of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride can be represented as follows:

  • IUPAC Name : (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride
  • Molecular Formula : C16H18ClN

Research indicates that (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride acts primarily as a selective agonist for the 5-HT2C receptor. This receptor is part of the serotonin system and plays a crucial role in various neuropsychological processes.

  • Receptor Interaction : The compound exhibits a preference for activating Gq signaling pathways over β-arrestin recruitment, which is significant for its potential antipsychotic effects. This functional selectivity may lead to fewer side effects compared to traditional antipsychotic drugs that target multiple pathways indiscriminately .
  • Inhibition Studies : In vitro studies have shown that this compound can inhibit the activity of certain enzymes involved in neurotransmitter metabolism, suggesting a broader impact on neurotransmitter systems beyond serotonin .

Biological Activity Data

A summary of biological activities related to this compound is presented in the following table:

Biological Activity Effect/Observation Reference
5-HT2C Receptor AgonismEC50 = 23 nM; selective for Gq signaling
Enzyme InhibitionModulation of neurotransmitter levels
Antipsychotic ActivitySignificant effects in animal models

Case Studies

Several studies have explored the biological effects of (4-Chlorophenyl)(2-phenylcyclopropyl)methanamine hydrochloride:

  • Antipsychotic Drug-Like Activity : In an amphetamine-induced hyperactivity model, this compound demonstrated significant antipsychotic-like effects, highlighting its potential therapeutic applications in treating disorders such as schizophrenia .
  • Functional Selectivity at 5-HT Receptors : A study focused on the structural modifications of similar compounds showed that variations in substitution patterns could enhance selectivity and efficacy at the 5-HT2C receptor, thereby influencing behavioral outcomes in preclinical models .

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